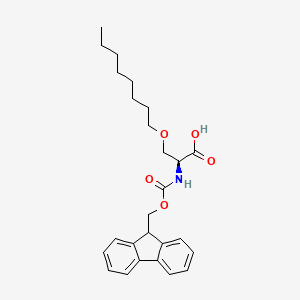
tert-Butyl (Z)-(2-styrylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (Z)-(2-styrylphenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a styryl group, and a phenyl group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (Z)-(2-styrylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a styryl-substituted phenyl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and reproducibility.
化学反応の分析
Types of Reactions
tert-Butyl (Z)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted carbamates or ureas.
科学的研究の応用
tert-Butyl (Z)-(2-styrylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use in drug development as a prodrug or a protecting group for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用機序
The mechanism of action of tert-Butyl (Z)-(2-styrylphenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, releasing the free amine and tert-butyl cation . This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
tert-Butyl (Z)-(2-phenylethyl)carbamate: Another carbamate with a different substituent on the phenyl ring.
tert-Butyl (Z)-(2-vinylphenyl)carbamate: A related compound with a vinyl group instead of a styryl group.
Uniqueness
tert-Butyl (Z)-(2-styrylphenyl)carbamate is unique due to the presence of the styryl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring selective protection and deprotection of amines, as well as in the synthesis of complex organic molecules.
特性
分子式 |
C19H21NO2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
tert-butyl N-[2-[(Z)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)22-18(21)20-17-12-8-7-11-16(17)14-13-15-9-5-4-6-10-15/h4-14H,1-3H3,(H,20,21)/b14-13- |
InChIキー |
RQMLVXXQKRBKFA-YPKPFQOOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C\C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


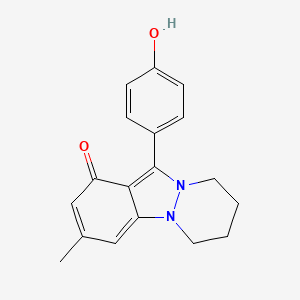
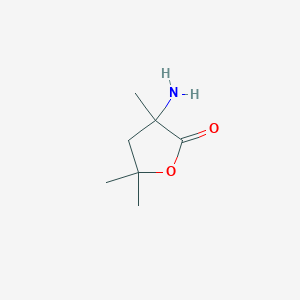
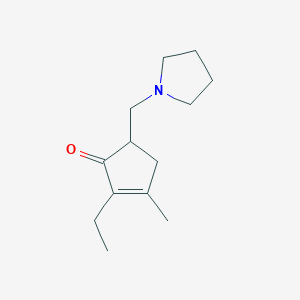
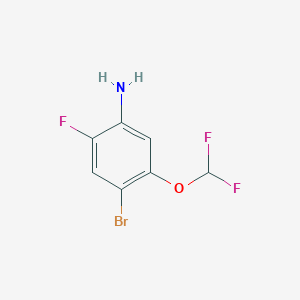

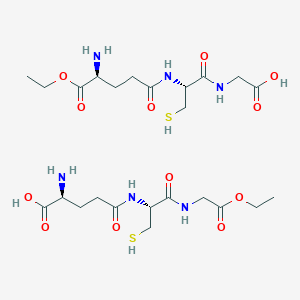

![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)
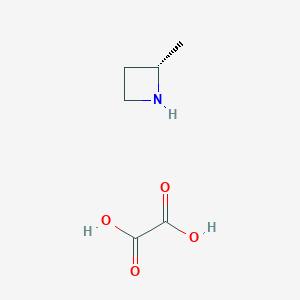

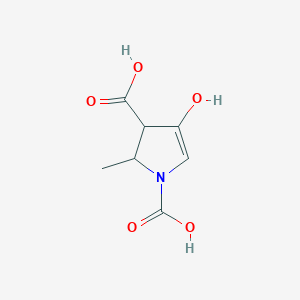
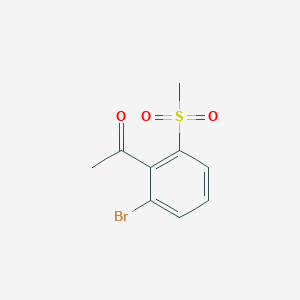
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
